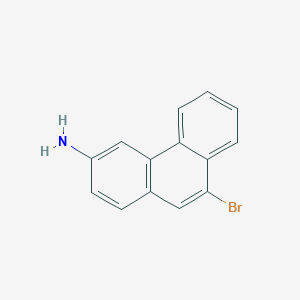

9-Bromophenanthren-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

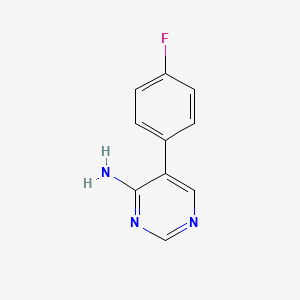

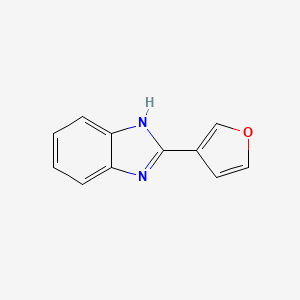

9-Bromophenanthren-3-amine is a chemical compound that is part of the phenanthrene family, which is a polycyclic aromatic hydrocarbon. The compound is characterized by a bromine atom attached to the ninth position and an amine group at the third position of the phenanthrene ring system. This structure makes it a valuable intermediate for various chemical reactions and syntheses in organic chemistry.

Synthesis Analysis

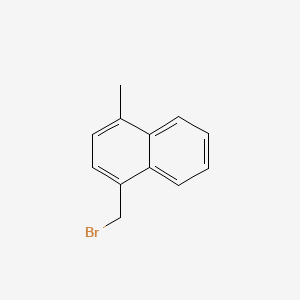

The synthesis of derivatives of 9-Bromophenanthren-3-amine can be achieved through different methods. For instance, a novel safety-catch amine protection group, the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group, has been developed, which can be activated and then cleaved under mild conditions . Another approach involves a catalyst-free cascade reaction of arylboronic acids and 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones to synthesize functionalized 9-amino-10-arylphenanthrene derivatives . Additionally, the ammonolysis of 9-bromophenanthrene has been studied, with cupric acetate being an effective catalyst for converting 9-bromophenanthrene into 9-aminophenanthrene .

Molecular Structure Analysis

The molecular structure of 9-Bromophenanthren-3-amine is based on the phenanthrene skeleton, which is a three-ring aromatic hydrocarbon. The presence of the bromine atom and the amine group introduces reactivity at specific sites on the molecule, making it a versatile intermediate for further chemical modifications. The structure of the compound can be manipulated through various reactions, such as bromination, which can occur at different positions on the phenanthrene ring .

Chemical Reactions Analysis

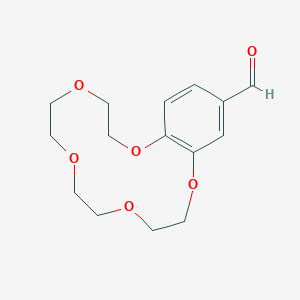

9-Bromophenanthren-3-amine can undergo a variety of chemical reactions. For example, it can participate in substitution reactions, where the bromine atom can be replaced by other groups, leading to the formation of new compounds . The compound can also be used in the synthesis of 2-amino-tetrahydro-4H-chromene and pyran derivatives when used as a catalyst . Photochemical reactions of 9-bromophenanthrene have also been reported, resulting in the formation of photoproducts that can be further derivatized .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-Bromophenanthren-3-amine are influenced by its molecular structure. The presence of the bromine atom increases its molecular weight and affects its boiling and melting points. The amine group contributes to the compound's basicity and its ability to form hydrogen bonds, which can affect its solubility in various solvents. The compound's stability under different conditions is also an important aspect, as demonstrated by the development of the BrPhF group, which is relatively acid-stable . The reactivity of the compound towards different reagents and catalysts is crucial for its application in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Application 1: Room Temperature Phosphorescence Analysis

- Summary of Application: 9-Bromophenanthrene is used in room temperature phosphorescence (RTP) analysis. This application takes advantage of the compound’s strong blue fluorescence when exposed to ultraviolet (UV) light .

- Methods of Application: In a study, researchers used the Flow Inject Drop Luminescence Sensor (FIDLS) system to investigate the RTP of 9-Bromophenanthrene induced by sodium deoxycholate (NaDC). They optimized the injection speed of the FIDLS system at 5.0 mL h (-1) and selected a solvent content of 1.0% or less to prevent RTP quenching .

- Results or Outcomes: The study found that 9-Bromophenanthrene exhibited RTP with maximum intensity at a concentration of 1.0 × 10 (-5) mol L (-1), and the minimum detectable level of 9-Bromophenanthrene was determined to be 8.0 × 10 (-10) mol L (-1) .

Application 2: Fluorescence Probe for Coordination Reactions

- Summary of Application: 9-Bromophenanthrene can be used as a fluorescence probe for coordination reactions .

Application 3: Drug Development

Application 4: Materials Science

- Summary of Application: Amines find extensive applications in materials science, where their unique properties contribute to the design and fabrication of functional materials .

- Methods of Application: Amines serve as building blocks in the synthesis of polymers, catalysts, sensors, and nanomaterials .

Application 5: Organic Electronics

Application 6: Environmental Remediation

Eigenschaften

IUPAC Name |

9-bromophenanthren-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-14-7-9-5-6-10(16)8-13(9)11-3-1-2-4-12(11)14/h1-8H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVXVMFYAJHMFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322213 |

Source

|

| Record name | 9-bromophenanthren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromophenanthren-3-amine | |

CAS RN |

7473-67-8 |

Source

|

| Record name | NSC400684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-bromophenanthren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)

![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)